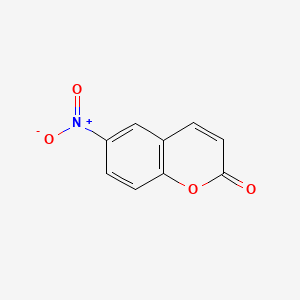

6-Nitro-2H-chromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46626. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMERXEXZXIVNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181705 | |

| Record name | 6-Nitro-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2725-81-7 | |

| Record name | 6-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2725-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002725817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2725-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Nitrocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32MSC62RG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitro-2H-chromen-2-one: Chemical Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Nitro-2H-chromen-2-one, a key coumarin derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, reactivity, and diverse applications of this compound, grounding all claims in authoritative scientific literature.

Introduction to this compound

This compound, also known as 6-nitrocoumarin, is a heterocyclic organic compound belonging to the benzopyrone chemical class.[1] Its structure consists of a fused benzene and α-pyrone ring, with a nitro group substituted at the 6th position. This electron-withdrawing nitro group significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable scaffold and intermediate in medicinal chemistry and materials science.

Coumarin derivatives are widely distributed in nature and are renowned for their broad spectrum of biological activities, including anticoagulant, antioxidant, antimicrobial, and antitumor properties.[1][2] The introduction of a nitro group onto the coumarin backbone can modulate these activities and introduce novel functionalities. This guide will explore the specific chemical characteristics of this compound that are pivotal for its application in scientific research and development.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 2725-81-7 | [3][4] |

| Molecular Formula | C₉H₅NO₄ | [3][4] |

| Molecular Weight | 191.14 g/mol | [3][4] |

| IUPAC Name | 6-nitrochromen-2-one | [4] |

| Synonyms | 6-Nitro-2-benzopyrone, 6-Nitrocoumarin | [4] |

| XLogP3 | 1.2 | [4] |

| Appearance | Pale yellow crystals | [5] |

| Melting Point | 259-260°C | [5] |

| Solubility | Insoluble in hot ethanol | [5] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the nitration of a coumarin precursor. The precise conditions of the nitration reaction are critical in determining the position of the nitro group on the coumarin scaffold.

General Synthesis Workflow

The nitration of 4,7-dimethylcoumarin serves as a representative example of the synthesis of a 6-nitrocoumarin derivative. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich benzene ring of the coumarin. The temperature of the reaction is a key factor in controlling the regioselectivity of the nitration.[6][7]

Figure 1: General workflow for the synthesis of a 6-nitrocoumarin derivative.

Step-by-Step Experimental Protocol

The following protocol is adapted from the synthesis of 4,7-dimethyl-6-nitrocoumarin and illustrates the key steps.[5]

-

Dissolution: Dissolve 4,7-dimethyl-2H-chromen-2-one in concentrated sulfuric acid with stirring at 0°C for 20 minutes.

-

Preparation of Nitrating Mixture: Separately, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Addition: Add the nitrating mixture dropwise to the coumarin solution while maintaining the temperature between 0-5°C.

-

Reaction: Stir the reaction mixture for 3 hours at 5°C.

-

Quenching: Pour the reaction mixture into an ice/cold water solution to precipitate the product.

-

Filtration and Washing: Filter the solid product and wash it with cold water.

-

Drying: Dry the product at room temperature.

-

Purification: The crude mixture can be purified by recrystallization. For instance, 4,7-dimethyl-6-nitrocoumarin can be separated from its 8-nitro isomer due to its insolubility in hot ethanol.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques:

-

FT-IR Spectroscopy: The presence of the nitro group is confirmed by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group, typically observed around 1518 cm⁻¹ and 1348 cm⁻¹, respectively. The carbonyl group of the lactone ring shows a strong band around 1737 cm⁻¹.[5]

-

NMR Spectroscopy (¹H and ¹³C): The position of the nitro group and the overall structure are elucidated by analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra. The electron-withdrawing effect of the nitro group causes a downfield shift of the signals of the nearby aromatic protons.[8][9][10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.[9]

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is largely dictated by the presence of the electron-withdrawing nitro group and the electrophilic nature of the α,β-unsaturated lactone system.

A primary and synthetically useful reaction of 6-nitrocoumarins is the reduction of the nitro group to an amino group, yielding 6-aminocoumarin.[11] This transformation is a gateway to a wide array of further chemical modifications, allowing for the introduction of various functional groups at the 6-position. Common reducing agents for this purpose include tin(II) chloride (SnCl₂) or iron in acidic media.[7]

The electron-withdrawing nature of the nitro group deactivates the benzene ring towards further electrophilic substitution. Conversely, it can facilitate nucleophilic aromatic substitution reactions under certain conditions.

Applications in Research and Drug Development

The unique chemical properties of this compound and its derivatives make them valuable in several areas of research and development.

Precursor for Bioactive Molecules

6-Nitrocoumarin derivatives have been investigated for a range of biological activities. For instance, novel 6-nitro-8-pyridinyl and 6-nitro-8-pyranyl coumarin derivatives have been synthesized and evaluated for their antibacterial activity.[2] Furthermore, certain synthetic coumarins containing a nitro group have shown potential as antileishmanial agents.[12] The nitro group is often a key pharmacophore, or it can be a precursor to an amino group, which can then be further functionalized to modulate biological activity.

Figure 2: Synthetic utility of this compound in developing bioactive compounds and fluorescent probes.

Fluorescent Probes and Bioimaging

The chromene scaffold is an important component in the design of fluorescent molecules.[13][14] The introduction of a nitro group at the C-6 position has been utilized in the development of colorimetric probes for the detection of thiols.[13] The underlying mechanism often involves a thiol-induced reaction that alters the electronic structure of the chromene system, leading to a change in its absorption and fluorescence properties. This "thiol-chromene click" chemistry allows for the rapid and selective detection of biologically important thiols.[13] Coumarin-based fluorescent probes are also being developed for sensing various analytes and for bioimaging applications.[14]

Safety and Handling

As with any chemical substance, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[15] For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier. General hazards associated with related nitroaromatic compounds include potential toxicity and the possibility of forming explosive mixtures with air upon intense heating.

References

-

This compound | CAS 2725-81-7 | SCBT - Santa Cruz Biotechnology.

-

Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity - International Scientific Organization.

-

Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity | Open Access Journals - Research and Reviews.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies.

-

3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one - NIH.

-

6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem.

-

The synthesis of 2‐substituted 6‐nitro‐chromones. - ResearchGate.

-

Chromene-based fluorescent probes for sensing and bioimaging - AIP Publishing.

-

3-Acetyl-6-nitrochromen-2-one | C11H7NO5 | CID 540544 - PubChem.

-

Figure 7 from THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-( ( 6-NITROBENZOTHIAZOL-2-YL ) AMINO )-2 H-CHROMEN-2ONE | Semantic Scholar.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a - SciSpace.

-

Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - MDPI.

-

The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one - ResearchGate.

-

Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol.

-

SAFETY DATA SHEET - TCI Chemicals.

-

THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE | Bulletin of Natural Sciences Research.

-

6-nitro-2-benzopyrone (C9H5NO4) - PubChemLite.

-

Nitration of 2H-chromen-2-one (2) and reduction of... | Download Scientific Diagram - ResearchGate.

-

7-nitro-2H-chromen-2-one - 19063-58-2, C9H5NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.

-

Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed.

-

Chromene-based fluorescent probes for sensing and bioimaging - AIP Publishing.

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.

-

6-Nitro-3-(pyridin-2-yl)-2H-chromen-2-one - ChemicalBook.

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - NIH.

-

Antioxidant activity of 2H-chromen-2-one derivatives - ResearchGate.

-

(PDF) Synthesis and Properties of 3-Nitro-2H-chromenes - ResearchGate.

-

Synthesis of Naked-eye Detectable Fluorescent 2H-chromen-2-One 2, 6-Dicyanoanilines: Effect of Substituents and pH on Its Luminous Behavior | Request PDF - ResearchGate.

-

6-AMINO-CHROMEN-2-ONE SDS, 14415-44-2 Safety Data Sheets - ECHEMI.

-

Synthesis of Naked-eye Detectable Fluorescent 2H-chromen-2-One 2, 6-Dicyanoanilines: Effect of Substituents and pH on Its Luminous Behavior - PubMed.

Sources

- 1. (Z)-3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. scbt.com [scbt.com]

- 4. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 6. iscientific.org [iscientific.org]

- 7. chemmethod.com [chemmethod.com]

- 8. Figure 7 from THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-( ( 6-NITROBENZOTHIAZOL-2-YL ) AMINO )-2 H-CHROMEN-2ONE | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. fishersci.com [fishersci.com]

Introduction to 6-Nitrocoumarin: A Versatile Scaffold in Chemical Biology

An In-depth Technical Guide to the Physical Properties of 6-Nitrocoumarin

6-Nitrocoumarin (CAS No. 2725-81-7) is a derivative of coumarin, a benzopyrone heterocyclic compound that forms the core of numerous natural products and synthetic molecules of significant biological and industrial interest.[1] The introduction of a nitro group at the 6-position of the coumarin ring system profoundly influences its electronic and, consequently, its physical and chemical properties. This modification makes 6-nitrocoumarin a valuable intermediate in organic synthesis and a functional probe in biochemical and medical research.[2]

Characterized as a pale cream or white to orange crystalline solid, 6-nitrocoumarin serves as a pivotal precursor for synthesizing other valuable compounds, including pharmaceuticals and agrochemicals.[2][3][4] Its most notable application stems from its fluorescent properties, particularly its role as a fluorogenic substrate. While the nitro group itself acts as a fluorescence quencher, its enzymatic reduction to the highly fluorescent 6-aminocoumarin provides a robust mechanism for detecting nitroreductase activity, an area of significant interest in cancer therapy and microbiology.[5][6] This guide offers a comprehensive exploration of the core physical properties of 6-nitrocoumarin, providing researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for its effective application.

Core Physicochemical Properties

The fundamental physical constants of 6-nitrocoumarin provide a baseline for its handling, purification, and application. These properties are summarized below, collated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2725-81-7 | [2][3][7][8] |

| Molecular Formula | C₉H₅NO₄ | [2][3][7][8] |

| Molecular Weight | 191.14 g/mol | [2][3][7][8][9] |

| Appearance | Pale cream, white to orange, or pale pink crystalline solid/powder | [2][3][4][8] |

| Melting Point | 180 - 193 °C (range varies by source and purity) | [2][3][4][7][9] |

| Boiling Point | ~326.87 °C (rough estimate) to 394.3 °C at 760 mmHg | [3][9] |

| Density | ~1.46 - 1.48 g/cm³ (estimate) | [3][9] |

| Purity | ≥98.0% to ≥99% (by GC) | [2][4][8] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 6-nitrocoumarin. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation by detailing the chemical environment of each proton and carbon atom.

-

¹H NMR (Proton NMR): Spectral data for 6-nitrocoumarin reveals characteristic signals for the aromatic and vinyl protons of the coumarin scaffold. A representative assignment in CDCl₃ is: δ 6.60 (d, J = 9.5 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 7.83 (d, J = 9.5 Hz, 1H), 8.42 (dd, J = 9.0 Hz, 2.5 Hz, 1H), 8.46 (d, J = 2.5 Hz, 1H).[3][10] The distinct coupling constants (J values) and chemical shifts (δ) allow for precise assignment of each proton on the benzopyrone ring.

-

¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, showing signals for all nine carbon atoms in the molecule. A typical spectrum in CDCl₃ shows peaks at: δ 118.1, 118.8, 118.8, 123.7, 126.6, 142.2, 144.0, 157.5, 158.8.[3][10]

Fluorescence and UV-Visible Spectroscopy

The electronic properties of 6-nitrocoumarin are central to its application as a probe.

-

UV-Visible Absorption: The absorption spectrum of a compound is dictated by its electronic transitions. While specific λmax values can be solvent-dependent, theoretical calculations provide insight into its absorption profile.[11][12] Experimental determination is crucial for any application involving photoexcitation.

-

Fluorescence: 6-Nitrocoumarin is recognized for its utility in fluorescence studies, though not for its intrinsic emission.[2] The electron-withdrawing nitro group typically quenches the natural fluorescence of the coumarin core.[6] However, this property is exploited in the design of "pro-fluorophores" or fluorogenic probes. The reduction of the nitro group to an amino group by specific enzymes, such as nitroreductase, restores fluorescence, providing a powerful tool for detecting enzymatic activity in biological systems.[5] The resulting product, 6-aminocoumarin, is fluorescent.[5]

Synthesis and Purification: A Practical Framework

A reliable synthesis and purification protocol is essential for obtaining high-purity 6-nitrocoumarin for research applications. The nitration of coumarin is a standard method.[13][14]

Workflow for Synthesis, Purification, and Characterization

Caption: Standard workflow for determining the melting point range.

Protocol for Melting Point Determination

-

Sample Preparation: Ensure the 6-nitrocoumarin sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus. [15]3. Measurement:

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (approx. 180-193 °C).

-

Decrease the heating rate to 1-2 °C per minute. This slow rate ensures thermal equilibrium between the sample and the thermometer, providing an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (1-2 °C) is indicative of high purity.

-

Validation: To ensure trustworthiness, allow the apparatus to cool and repeat the measurement with a fresh sample. [16]

Conclusion

6-Nitrocoumarin is a compound whose value is defined by its specific physical properties. Its solid nature and defined melting point range are indicators of its purity, while its unique electronic structure gives rise to its most significant application as a fluorogenic probe. The nitro group, which renders the molecule essentially non-fluorescent, can be selectively reduced in biological environments to unleash a strong fluorescent signal, providing a clear "off-on" switch for detecting enzymatic activity. A thorough understanding of its physicochemical characteristics, from its molecular weight to its spectroscopic signatures, is paramount for any researcher aiming to leverage this versatile molecule in synthesis, drug development, or biochemical analysis.

References

-

CAS Common Chemistry. (n.d.). 6-Nitrocoumarin. Retrieved January 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin. Retrieved January 7, 2026, from [Link]

-

Tengarden Inc. (n.d.). 6-Nitrocoumarin-2725-81-7. Retrieved January 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Nitrocoumarin. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 4(2), 149-162. Retrieved from [Link]

-

Baliwada, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 3(2), 23-34. Retrieved from [Link]

-

Dharmatti, S. S., et al. (1961). Proton magnetic resonance in coumarins. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-81. Retrieved from [Link]

-

Scribd. (n.d.). Organic Compounds: Physical Properties Lab. Retrieved January 7, 2026, from [Link]

-

Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved January 7, 2026, from [Link]

-

Gazenko, R., et al. (2013). APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii. Revista do Instituto de Medicina Tropical de São Paulo, 55(3), 159-162. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved January 7, 2026, from [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved January 7, 2026, from [Link]

-

Studylib. (n.d.). Organic Compound Identification Lab Protocol. Retrieved January 7, 2026, from [Link]

-

SciSpace. (2016). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved January 7, 2026, from [https://typeset.io/papers/the-synthesis-and-nmr-spectral-assignments-of-3-nitro-4-((6-2o642y301o]([Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitrocoumarin (CAS 2725-81-7). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1).... Retrieved January 7, 2026, from [Link]

-

Bulletin of Natural Sciences Research. (2016). THE SYNTHESIS AND NMR SPECTRAL ASSIGNMENTS OF 3-NITRO-4-((6-NITROBENZOTHIAZOL-2-YL)AMINO)-2H-CHROMEN-2-ONE. Retrieved January 7, 2026, from [Link]

-

Oregon Medical Laser Center. (n.d.). Coumarin 6. Retrieved January 7, 2026, from [Link]

-

PhotochemCAD. (n.d.). Coumarin 6. Retrieved January 7, 2026, from [Link]

-

Research and Reviews. (n.d.). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. Retrieved January 7, 2026, from [Link]

-

Sau, S., & Mal, P. (2021). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 9, 793232. Retrieved from [Link]

-

Annunziata, F., Pinna, C., & Dallavalle, S. (2021). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 26(18), 5644. Retrieved from [Link]

-

ResearchGate. (n.d.). General reactivity of coumarins. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised). Retrieved January 7, 2026, from [Link]

-

MDPI. (2023). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. Retrieved January 7, 2026, from [Link]

Sources

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-nitrocoumarin | 2725-81-7 [chemicalbook.com]

- 4. 6-Nitrocoumarin, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 6-Nitrocoumarin-2725-81-7|Tengarden Inc. [tengarden.com]

- 10. 6-nitrocoumarin synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. chemmethod.com [chemmethod.com]

- 14. iscientific.org [iscientific.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

An In-depth Technical Guide to 6-Nitro-2H-chromen-2-one (CAS 2725-81-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Nitro-2H-chromen-2-one, also known as 6-nitrocoumarin. It details its chemical properties, synthesis, and key applications, with a focus on its role as a fluorogenic substrate for nitroreductase enzymes and its potential in other biomedical research areas.

Core Chemical Identity and Properties

This compound is a derivative of coumarin, a benzopyrone, featuring a nitro group at the 6-position. This substitution is critical to its chemical reactivity and biological applications.

| Property | Value | Source(s) |

| CAS Number | 2725-81-7 | [1][2][3] |

| Molecular Formula | C₉H₅NO₄ | [1][2][3] |

| Molecular Weight | 191.14 g/mol | [1][2][3] |

| Appearance | Pale cream crystalline solid | [4] |

| Melting Point | 186-192 °C | [4] |

| Purity | ≥ 99% (GC) | [4] |

| IUPAC Name | 6-nitrochromen-2-one | [1] |

| Synonyms | 6-Nitrocoumarin, 6-Nitro-chromen-2-one | [1][4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of coumarin. The reaction conditions, particularly temperature, are crucial for achieving regioselectivity for the 6-position.[5]

Synthesis Workflow

Detailed Synthesis Protocol[1]

Materials:

-

Coumarin (10 g, 68.5 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Acetic Acid

-

250 mL three-necked flask, condenser, thermometer, dropping funnel

Procedure:

-

Add coumarin (10 g, 68.5 mmol) and 50 mL of concentrated sulfuric acid to a 250 mL three-necked flask.

-

Cool the reaction system to -10 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of 15 mL of concentrated sulfuric acid and 5 mL of fuming nitric acid dropwise over 1 hour. Maintain the reaction temperature below -5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for a designated period to ensure completion.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from acetic acid to yield pure this compound as a white solid.

Yield: Approximately 86% (11.26 g).[1]

Spectroscopic and Physicochemical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Source(s) |

| ¹H NMR | CDCl₃ | 6.60 (d, J = 9.5 Hz, 1H), 7.48 (d, J = 9.0 Hz, 1H), 7.83 (d, J = 9.5 Hz, 1H), 8.42 (dd, J = 9.0, 2.5 Hz, 1H), 8.46 (d, J = 2.5 Hz, 1H) | [1] |

| ¹H NMR | DMSO-d₆ | 8.74 (d, J=3Hz, 1H), 8.42 (dd, J=3, 9Hz, 1H), 8.24 (d, J=10Hz, 1H), 7.63 (d, J=9Hz, 1H), 6.70 (d, J=10Hz, 1H) | [6] |

| ¹³C NMR | CDCl₃ | 118.1, 118.8, 118.8, 123.7, 126.6, 142.2, 144.0, 157.5, 158.8 | [1] |

Note: NMR data can vary slightly based on the solvent and instrument used.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The IR spectrum of this compound shows characteristic peaks for the C=O of the lactone, the C=C of the aromatic and pyrone rings, and the N-O stretching of the nitro group.[1][7] The spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR using the ATR-Neat technique.[1]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of a related 6-nitro-3-methoxycarbonylcoumarin derivative shows a distinct absorption profile.[8] The specific spectrum for this compound is also available through SpectraBase.[1]

Solubility

Biological Activity and Applications

The primary and most well-documented application of this compound is as a fluorogenic substrate for the detection and kinetic analysis of nitroreductase enzymes.

Fluorogenic Substrate for Nitroreductase

Mechanism of Action: this compound is essentially non-fluorescent. In the presence of a nitroreductase enzyme and a suitable cofactor (typically NADH or NADPH), the nitro group is reduced to an amino group, yielding the highly fluorescent product, 6-amino-2H-chromen-2-one.[9] The rate of this conversion can be monitored by the increase in fluorescence intensity over time, allowing for the determination of enzyme kinetics.

Sources

- 1. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 6-Nitro-2H-chromen-2-one: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 6-Nitro-2H-chromen-2-one (also known as 6-nitrocoumarin). The narrative moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of each analytical technique, the interpretation of the resulting data, and the logical synthesis of evidence required to achieve an unambiguous structural assignment. This self-validating workflow is designed to ensure the highest degree of scientific integrity, crucial for research and development applications.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-one) represent a significant class of naturally occurring and synthetic heterocyclic compounds.[1] Their rigid, fused-ring structure serves as a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities.[2] The introduction of a nitro (-NO₂) group, as in this compound, profoundly modulates the molecule's electronic properties and potential biological interactions, making precise structural confirmation an absolute prerequisite for any further investigation. The molecular structure we aim to confirm is C₉H₅NO₄.[3][4]

The Elucidation Pathway: A Logic-Driven Workflow

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The foundational step in any structure elucidation is to determine the molecular weight and, ideally, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose. Unlike nominal mass, HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.

Trustworthiness: For this compound (C₉H₅NO₄), the expected monoisotopic mass is 191.0219 Da.[4] An experimental HRMS result matching this value to within a few parts per million (ppm) provides strong, self-validating evidence for the proposed elemental composition, ruling out other possibilities with the same nominal mass.

Protocol: Sample Preparation for HRMS (ESI)

-

Solution Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent like acetonitrile or methanol. HPLC-grade solvents are mandatory to avoid interference from impurities.[5]

-

Dilution: Create a dilute solution (e.g., 10 µg/mL) from the stock solution using the same solvent. This prevents detector saturation.

-

Infusion: The diluted sample is infused directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 192.0291) and/or the deprotonated molecule [M-H]⁻ (m/z 190.0146).[4]

| Parameter | Expected Value | Significance |

| Molecular Formula | C₉H₅NO₄ | Defines the elemental building blocks.[3] |

| Monoisotopic Mass | 191.0219 Da | The exact mass used for HRMS confirmation.[4] |

| [M+H]⁺ (ESI-MS) | 192.0291 m/z | Confirms molecular weight in positive ion mode. |

| [M-H]⁻ (ESI-MS) | 190.0146 m/z | Confirms molecular weight in negative ion mode. |

Table 1: Key Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: With the molecular formula established, IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. The "why" here is to verify that the molecule contains the carbonyl group of the lactone, the aromatic system, and the nitro group, as suggested by its name.

Trustworthiness: The spectrum is a molecular fingerprint. The presence of strong, characteristic absorption bands in the expected regions provides direct, physical evidence of these functional groups. Their absence would immediately invalidate the proposed structure.

-

α,β-Unsaturated Lactone C=O Stretch: A strong, sharp band is expected around 1720-1740 cm⁻¹ . This is characteristic of the carbonyl in the six-membered lactone ring conjugated with a C=C double bond.

-

Aromatic and Alkene C=C Stretches: Multiple sharp bands of varying intensity are expected in the 1620-1450 cm⁻¹ region, corresponding to the vibrations of the benzene and pyrone rings.

-

Asymmetric & Symmetric NO₂ Stretches: Two distinct, strong bands are the hallmark of a nitro group. The asymmetric stretch appears around 1550-1475 cm⁻¹ , and the symmetric stretch appears around 1360-1290 cm⁻¹ .[6]

-

Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm⁻¹ can give clues about the substitution pattern on the aromatic ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

| Lactone C=O | ~1733 cm⁻¹ | Confirms the core coumarin lactone structure.[7] |

| NO₂ (Asymmetric) | ~1526 cm⁻¹ | Definitive evidence for the nitro group.[6][7] |

| NO₂ (Symmetric) | ~1324 cm⁻¹ | Definitive evidence for the nitro group.[6][7] |

| Aromatic C=C | 1620-1450 cm⁻¹ | Confirms the presence of the fused aromatic system. |

| Ar-H C-H Stretch | >3000 cm⁻¹ | Indicates protons on the aromatic ring.[7] |

Table 2: Characteristic IR Absorption Bands for this compound.

UV-Vis Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of the molecule. The coumarin nucleus is a significant chromophore. The addition of a nitro group (-NO₂) as a powerful electron-withdrawing group at the 6-position extends the π-conjugated system, causing a bathochromic (red) shift to a longer wavelength (λ_max) compared to unsubstituted coumarin.

Trustworthiness: The position and intensity of the absorption maxima are characteristic of the overall conjugated system. This data helps to confirm that the nitro group is attached to the aromatic ring and is electronically coupled with the coumarin core, which is consistent with the proposed structure.

Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

-

Solution Preparation: Prepare a dilute solution (e.g., 1-10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Blanking: Use the pure solvent as a reference to zero the spectrophotometer.

-

Spectrum Recording: Scan the sample solution across the UV-Vis range (typically 200-600 nm) to record the absorption spectrum and identify the λ_max values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We use a combination of 1D (¹H, ¹³C) and 2D experiments to solve the structural puzzle piece by piece. The choice of a suitable deuterated solvent, like DMSO-d₆ or CDCl₃, is critical for sample dissolution and to avoid interfering solvent signals.[8]

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration). For this compound, we expect 5 distinct signals in the aromatic/vinylic region.

-

H-3 and H-4 (Pyrone Ring): These two protons form a classic AX system of doublets. H-3 is adjacent to the electron-withdrawing carbonyl group, while H-4 is β to the oxygen and adjacent to the fused ring. Typically, the H-4 proton appears further downfield than H-3.

-

H-5, H-7, H-8 (Benzene Ring): The powerful electron-withdrawing effect of the nitro group at C-6 dramatically influences the chemical shifts of the adjacent protons.

-

H-5: This proton is ortho to the nitro group and will be significantly deshielded, appearing as a doublet at a very downfield position.

-

H-7: This proton is also ortho to the nitro group and will appear as a doublet of doublets, split by both H-5 and H-8. It will also be significantly downfield.

-

H-8: This proton is meta to the nitro group and will be the least affected, appearing as a doublet further upfield compared to H-5 and H-7.

-

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-4 | ~8.2 - 8.5 | Doublet (d) | J ≈ 9.5 | Vinylic proton, part of α,β-unsaturated system. |

| H-3 | ~6.6 - 6.8 | Doublet (d) | J ≈ 9.5 | Vinylic proton, coupled to H-4. |

| H-5 | ~8.6 - 8.9 | Doublet (d) | J ≈ 2.5 | Aromatic, ortho to NO₂, deshielded. Small meta coupling to H-7. |

| H-7 | ~8.3 - 8.5 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 | Aromatic, ortho to NO₂, ortho coupled to H-8, meta to H-5. |

| H-8 | ~7.6 - 7.8 | Doublet (d) | J ≈ 9.0 | Aromatic, coupled to H-7. Least deshielded aromatic proton. |

Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆).

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

-

C-2 (Carbonyl): The lactone carbonyl carbon is highly deshielded and appears significantly downfield (~160 ppm).

-

C-6 (Nitro-substituted): The carbon directly attached to the nitro group is deshielded and appears around 145-150 ppm.

-

Other Quaternary Carbons (C-4a, C-8a): These carbons where the rings are fused will appear in the aromatic region.

-

Protonated Carbons (CH): The remaining carbons will appear in the typical aromatic/vinylic region (115-145 ppm). Their specific assignment requires 2D NMR.

Expertise & Experience: While 1D NMR provides the pieces, 2D NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum show how they connect. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away. This is the key to unambiguously placing the nitro group.

Trustworthiness: The observation of specific long-range correlations provides irrefutable proof of connectivity. For example, a correlation between the downfield H-5 proton and the C-6 carbon (attached to the nitro group) confirms the 6-nitro substitution pattern.

Caption: Key HMBC correlations confirming the position of the nitro group at C-6.

X-ray Crystallography: The Gold Standard Confirmation

Expertise & Experience: When a high-quality single crystal of the compound can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof.[9] This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry.

Trustworthiness: This method is considered definitive. While obtaining suitable crystals can be a challenge, the resulting data, when refined to a good R-factor, is the highest standard of structural evidence in chemical science. Crystal structures for similar nitro-coumarin derivatives have been reported, demonstrating the utility of this technique for this class of compounds.[2][10]

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed through a logical and systematic application of modern analytical techniques.

-

HRMS establishes the correct molecular formula, C₉H₅NO₄.

-

IR Spectroscopy confirms the presence of the essential lactone, aromatic, and nitro functional groups.

-

¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, with chemical shifts and coupling patterns consistent with the proposed substitution.

-

2D NMR (HMBC) provides the final, irrefutable link, confirming the connectivity between the aromatic protons and the nitro-substituted C-6, solidifying the assignment.

This multi-technique, self-validating approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent research, drug development, or quality control applications.

References

-

Paeng, I. S., Lee, D. W., & Paeng, K. J. (1996). Purification and Determination Procedure of Coumarin Derivatives. Journal of Forensic Sciences, 41(4), 685-688.

-

Topno, N. S., Tangeti, V., Rao, H. S. P., & Krishna, R. (2013). (Z)-3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(3), o284.

-

Lv, J., Guo, X., Han, F., & Liu, C. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 21(11), 1521.

-

Lv, J., Guo, X., Han, F., & Liu, C. (2016). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. PubMed, National Center for Biotechnology Information.

-

Paeng, I. S., Lee, D. W., & Paeng, K. J. (1996). Purification and Determination Procedure of Coumarin Derivatives. ASTM International.

-

Waksmundzka-Hajnos, M., & Sherma, J. (2014). Coumarins – Analytical and Preparative Techniques. Encyclopedia of Analytical Chemistry.

-

National Center for Biotechnology Information (n.d.). 6-Nitro-2-benzopyrone. PubChem Compound Database. CID=75944.

-

Al-Majedy, Y. K., Al-Azawi, K. F., & Al-Amiery, A. A. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 29(5), 1129.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 1(1), 55-65.

-

Dekić, B., Radulović, N., Ristić, M., & Dekić, V. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. University Thought - Publication in Natural Sciences, 6(1), 32-38.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. (2016). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization.

-

Dekić, B., Radulović, N., Ristić, M., & Dekić, V. (2016). The 1H NMR spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-on. ResearchGate.

-

El-Haggar, R., Nosseir, O., Shawky, R. M., Abotaleb, N., & Nasr, T. (2015). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. Research & Reviews in Pharmacy and Pharmaceutical Sciences, 4(4).

-

Dekić, B., Radulović, N., Ristić, M., & Dekić, V. (2016). The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. ResearchGate.

-

Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2018). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Journal of Molecular Structure, 1171, 74-85.

-

Fun, H. K., et al. (2012). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. Journal of Chemical Crystallography, 42, 1021-1025.

-

National Center for Biotechnology Information (n.d.). 6-nitro-2-benzopyrone (C9H5NO4). PubChemLite.

-

Dekić, B. S., et al. (2019). The crystal structure of 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, C16H12N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 901-903.

-

Wikipedia contributors. (2024, January 4). X-ray crystallography. In Wikipedia, The Free Encyclopedia.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry and Biochemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. (Z)-3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 6-nitro-2-benzopyrone (C9H5NO4) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. scispace.com [scispace.com]

- 8. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis | MDPI [mdpi.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitrocoumarin, a derivative of coumarin, represents a significant scaffold in medicinal chemistry and materials science. The introduction of a nitro group at the C-6 position of the coumarin ring system dramatically influences its electronic properties and, consequently, its biological activity and spectroscopic characteristics. A thorough understanding of its structure is paramount for the rational design of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of 6-nitrocoumarin, offering insights into signal assignments, the influence of the nitro substituent, and a standardized protocol for data acquisition.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the standardized IUPAC numbering for the coumarin ring system is used for 6-nitrocoumarin.

Figure 1. Molecular structure and atom numbering of 6-nitrocoumarin.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 6-nitrocoumarin, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), provides a wealth of information for structural confirmation. The strong electron-withdrawing nature of the nitro group (-NO₂) at the C-6 position significantly influences the chemical shifts of the aromatic protons, leading to a characteristic downfield shift of adjacent and conjugated protons.

Experimental ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for 6-nitrocoumarin recorded in DMSO-d₆.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.74 | d | 3 |

| H-7 | 8.42 | dd | 3, 9 |

| H-4 | 8.24 | d | 10 |

| H-8 | 7.63 | d | 9 |

| H-3 | 6.70 | d | 10 |

In-Depth Signal Assignment and Rationale

-

H-5 (δ 8.74, d, J = 3 Hz): The proton at the C-5 position experiences a significant downfield shift due to the strong deshielding effect of the adjacent electron-withdrawing nitro group at C-6. Its multiplicity as a doublet arises from the meta-coupling with H-7.[1]

-

H-7 (δ 8.42, dd, J = 3, 9 Hz): The H-7 proton is also deshielded by the nitro group at C-6. It appears as a doublet of doublets due to ortho-coupling with H-8 (J ≈ 9 Hz) and meta-coupling with H-5 (J ≈ 3 Hz).[1]

-

H-4 (δ 8.24, d, J = 10 Hz): The proton at C-4 is part of the α,β-unsaturated lactone system and is coupled to H-3, resulting in a doublet with a large coupling constant characteristic of cis-alkenic protons. Its downfield shift is influenced by the carbonyl group at C-2 and the overall electron deficiency of the ring system.[1]

-

H-8 (δ 7.63, d, J = 9 Hz): The H-8 proton is the most upfield of the aromatic protons, being the furthest from the strongly electron-withdrawing nitro group. It appears as a doublet due to ortho-coupling with H-7.[1]

-

H-3 (δ 6.70, d, J = 10 Hz): The H-3 proton is coupled to H-4, giving rise to a doublet. It is the most upfield proton in the spectrum due to its position β to the carbonyl group and its relative shielding compared to the aromatic protons.[1]

¹³C NMR Spectral Data and Interpretation

Expected ¹³C NMR Chemical Shift Ranges and Rationale

The following table provides an estimation of the ¹³C chemical shifts for 6-nitrocoumarin based on general knowledge of coumarin chemistry and substituent effects.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155-160 | Carbonyl carbon of the lactone, typically downfield. |

| C-3 | 115-120 | Olefinic carbon β to the carbonyl group. |

| C-4 | 140-145 | Olefinic carbon α to the carbonyl group, deshielded. |

| C-4a | 118-123 | Quaternary carbon at the ring junction. |

| C-5 | 120-125 | Aromatic methine carbon, deshielded by the nitro group. |

| C-6 | 145-150 | Quaternary carbon directly attached to the nitro group, significantly deshielded. |

| C-7 | 125-130 | Aromatic methine carbon. |

| C-8 | 115-120 | Aromatic methine carbon, typically the most upfield of the aromatic carbons. |

| C-8a | 150-155 | Quaternary carbon at the ring junction, attached to oxygen. |

The electron-withdrawing nitro group at C-6 is expected to cause a significant downfield shift for C-6 itself and, to a lesser extent, for the ortho (C-5 and C-7) and para (C-8) carbons. The lactone carbonyl carbon (C-2) will be one of the most downfield signals.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for 6-nitrocoumarin, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of 6-nitrocoumarin.

-

Sample Concentration: Dissolve approximately 5-10 mg of 6-nitrocoumarin in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Spectrometer and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment.

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more scans are generally required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra of 6-nitrocoumarin follows a logical workflow that integrates information from both ¹H and ¹³C data, as well as an understanding of fundamental NMR principles.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. aseestant.ceon.rs [aseestant.ceon.rs]

- 3. scispace.com [scispace.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. researchgate.net [researchgate.net]

- 6. iscientific.org [iscientific.org]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

synthesis mechanism of 6-Nitro-2H-chromen-2-one

An In-depth Technical Guide to the Synthesis Mechanisms of 6-Nitro-2H-chromen-2-one

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction

The coumarin, or 2H-chromen-2-one, scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of compounds with diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of the coumarin ring system is paramount for modulating these activities and developing novel therapeutic agents. Among the various substituted coumarins, this compound stands out as a pivotal synthetic intermediate. The electron-withdrawing nitro group not only influences the molecule's electronic properties and biological profile but also serves as a versatile handle for further chemical transformations, most notably its reduction to the 6-amino derivative, a precursor for a wide array of more complex structures.

This technical guide provides an in-depth exploration of the primary synthesis mechanisms for this compound. We will dissect the causal chemistry behind the most prevalent synthetic routes, offering field-proven insights into reaction control, regioselectivity, and experimental execution. The discussion will encompass both the direct nitration of the parent coumarin core and the construction of the coumarin ring from pre-nitrated precursors via classical condensation reactions.

Part 1: Synthesis via Electrophilic Nitration of the Coumarin Core

The most direct approach to this compound is the electrophilic aromatic substitution on the parent coumarin molecule. This method relies on the generation of a potent electrophile, the nitronium ion, which then attacks the electron-rich benzopyrone ring system.

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction.[3] The process is typically carried out using a combination of concentrated nitric acid and sulfuric acid, colloquially known as "mixed acid".

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

-

Nucleophilic Attack: The π-electron system of the coumarin's benzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Restoration of Aromaticity: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the benzene ring, yielding the final nitrated product.

Caption: Mechanism of Electrophilic Nitration of Coumarin.

Regioselectivity: The Critical Role of Reaction Conditions

In the coumarin system, the fused α-pyrone ring is electron-deactivating. Therefore, electrophilic substitution preferentially occurs on the benzene ring. The primary isomers formed are 6-nitro and 8-nitrocoumarin. The control of regioselectivity is a critical aspect of this synthesis, with reaction temperature and duration being the most influential factors.[4][5]

-

Formation of this compound: Lower reaction temperatures are crucial for selectively obtaining the 6-nitro isomer as the major product. Maintaining the reaction in an ice bath (0-5 °C) for a shorter duration (e.g., a few hours) favors nitration at the 6-position.[4][5]

-

Formation of 8-Nitro-2H-chromen-2-one: Increasing the reaction temperature or extending the reaction time (e.g., overnight) leads to the formation of the 8-nitro isomer as the predominant product.[4][5]

| Parameter | Condition for 6-Nitro Isomer | Condition for 8-Nitro Isomer | Reference |

| Temperature | 0–5 °C | Room Temperature (or above) | [4][5] |

| Duration | ~1–3 hours | Overnight (~24 hours) | [4][5] |

Table 1. Reaction Conditions Influencing the Regioselectivity of Coumarin Nitration.

Experimental Protocol: Direct Nitration of Coumarin

This protocol is a synthesized representation of methodologies described in the literature for favoring the 6-nitro isomer.[4][5][6]

Materials:

-

Coumarin (2H-chromen-2-one)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice and Deionized Water

-

Ethanol (for washing/recrystallization)

Procedure:

-

Preparation: In a flask equipped with a magnetic stirrer, dissolve coumarin (1.0 eq) in concentrated sulfuric acid by stirring in an ice bath (0–5 °C). Ensure complete dissolution.

-

Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (a common ratio is 1:3 or 1:4 v/v) while cooling in an ice bath.

-

Reaction: Add the cold nitrating mixture dropwise to the dissolved coumarin solution. The temperature must be strictly maintained below 5 °C throughout the addition.

-

Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 1 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A solid precipitate will form.

-

Isolation: Filter the solid product using a Buchner funnel and wash it thoroughly with cold deionized water until the washings are neutral.

-

Purification: The crude product can be washed with a small amount of cold ethanol and then purified further by recrystallization from a suitable solvent like benzene or ethanol to yield pure this compound.[4]

Caption: Experimental Workflow for the Synthesis of this compound.

Part 2: Synthesis via Cyclization of Nitrated Precursors

An alternative strategy involves constructing the coumarin ring from precursors that already contain the nitro group at the desired position. This approach offers excellent control over regioselectivity. The most common methods for coumarin synthesis, such as the Pechmann, Knoevenagel, and Perkin reactions, can be adapted for this purpose.[7][8][9]

A. Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[10] To synthesize a 6-nitrocoumarin, one would typically start with a 4-nitrophenol.

Mechanism:

-

Transesterification: The acid catalyst promotes the transesterification between the phenol (4-nitrophenol) and the β-ketoester (e.g., ethyl acetoacetate).

-

Intramolecular Electrophilic Attack: The carbonyl group of the newly formed ester is activated by the acid catalyst, and the aromatic ring attacks this electrophilic center at the ortho position to the hydroxyl group in an intramolecular Friedel-Crafts type acylation.

-

Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable α,β-unsaturated lactone, yielding the coumarin ring.

Caption: Key steps in the Pechmann Condensation for 6-Nitrocoumarin synthesis.

B. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like piperidine.[11][12] For 6-nitrocoumarin, the starting materials would be 5-nitrosalicylaldehyde and an active methylene compound like diethyl malonate.

Mechanism:

-

Enolate Formation: The basic catalyst abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate) to form a stabilized enolate.[11]

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the 5-nitrosalicylaldehyde.

-

Dehydration & Cyclization: The resulting adduct typically undergoes dehydration. This is followed by an intramolecular transesterification (lactonization), where the phenolic hydroxyl group attacks one of the ester carbonyls, eliminating ethanol and forming the pyrone ring.

Caption: Key steps in the Knoevenagel Condensation for 6-Nitrocoumarin synthesis.

Comparative Analysis of Cyclization Methods

| Method | Starting Materials | Catalyst | Key Features |

| Pechmann | 4-Nitrophenol, β-Ketoester | Strong Acid (H₂SO₄, AlCl₃) | Simple starting materials; good yields for activated phenols; can be harsh.[10] |

| Knoevenagel | 5-Nitrosalicylaldehyde, Active Methylene Compound | Weak Base (Piperidine) | Mild conditions; versatile for 3-substituted coumarins.[11][13] |

| Perkin | 5-Nitrosalicylaldehyde, Acetic Anhydride | Weak Base (Sodium Acetate) | Classic method; can have lower yields due to side reactions.[2][14] |

Table 2. Comparison of Primary Cyclization Routes to 6-Nitrocoumarin.

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches: direct electrophilic nitration of the coumarin core or the construction of the heterocyclic ring from pre-nitrated aromatic precursors. The direct nitration method is atom-economical but requires stringent control of reaction conditions, particularly temperature, to ensure the desired 6-nitro regioselectivity and avoid the formation of the 8-nitro isomer.[4][5] Conversely, building the coumarin scaffold using methods like the Pechmann or Knoevenagel condensations on nitrated phenols or salicylaldehydes offers unambiguous control of the nitro group's position, albeit requiring more complex starting materials. The choice of synthetic route ultimately depends on the availability of starting materials, the required scale of the synthesis, and the desired level of isomeric purity. Understanding the underlying mechanisms of these reactions is crucial for any researcher aiming to optimize the synthesis of this valuable intermediate for applications in drug discovery and materials science.

References

- Chemical Methodologies. (n.d.). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity.

- Molecules. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.

- International Scientific Organization. (n.d.). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity.

- Research and Reviews. (n.d.). Synthesis of Some Novel 6-Nitro-8-Pyridinyl Coumarin And 6-Nitro-8-Pyranyl Coumarin Derivatives and Evaluation of Their Anti-Bacterial Activity. Open Access Journals.

- ResearchGate. (n.d.). Synthesis of substituted coumarins.

- Encyclopedia.pub. (n.d.). Synthesis of the Coumarin Core.

- Jetir.Org. (n.d.). synthesis of coumarin derivatives via pechmann condensation and nitration reaction.

- ResearchGate. (n.d.). Original and Innovative Advances in the Synthetic Schemes of Coumarin-Based Derivatives: A Review.

- Journal of Porous Materials. (n.d.). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts.

- ResearchGate. (n.d.). Short communication: synthesis and applications of Coumarin.

- ResearchGate. (n.d.). Mono‐nitration of Coumarins by Nitric Oxide.

- Wikipedia. (n.d.). Pechmann condensation.

- ResearchGate. (n.d.). Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation.

- PrepChem.com. (n.d.). Synthesis of 6-nitrocoumarin.

- Molecules. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation.

- ResearchGate. (n.d.). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.

- Benchchem. (n.d.). Application Note: Knoevenagel Condensation for Coumarin Synthesis.

- YouTube. (2019). nitration of aromatic compounds.

- YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment.

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. chemmethod.com [chemmethod.com]

- 5. iscientific.org [iscientific.org]

- 6. prepchem.com [prepchem.com]

- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 14. sysrevpharm.org [sysrevpharm.org]

The Advent and Ascendance of Nitrocoumarins: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Abstract

The introduction of the nitro group onto the coumarin scaffold marks a pivotal moment in the evolution of this privileged heterocyclic structure, transforming its biological and chemical profile. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of nitrocoumarins. We will delve into the causality behind synthetic strategies, from classical nitration approaches to modern, metal-free methodologies. Furthermore, this document will elucidate the diverse biological activities of nitrocoumarins, with a particular focus on their roles as enzyme inhibitors and antimicrobial agents, supported by quantitative data and mechanistic insights. Detailed experimental protocols and visual diagrams are provided to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Coumarin Scaffold and the Impact of Nitration

The coumarin core, a benzopyran-2-one, is a ubiquitous scaffold found in numerous natural products and synthetic compounds, lauded for its broad spectrum of biological activities.[1] The history of coumarin itself dates back to its isolation from the tonka bean in 1820.[1][2] The subsequent elucidation of its structure and its first synthesis by William Henry Perkin in 1868 opened the floodgates for the exploration of its derivatives.[3]

The strategic addition of a nitro moiety (-NO₂) to the coumarin ring system profoundly alters its physicochemical properties. The strong electron-withdrawing nature of the nitro group can enhance the electrophilicity of the coumarin core, modulate its lipophilicity, and introduce new potential binding interactions with biological targets. This functionalization has been shown to amplify or confer a range of pharmacological effects, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities.[4][5] This guide will navigate the journey of nitrocoumarins from their early, unheralded beginnings to their current status as a significant class of compounds in medicinal chemistry.

The Genesis of Nitrocoumarins: A Historical Perspective

While the synthesis of the parent coumarin molecule is well-documented to have been achieved by Perkin in 1868, the precise first synthesis of a nitro-substituted coumarin is less definitively recorded in readily available modern literature.[3] Early derivatization of the coumarin nucleus was a natural progression following its initial synthesis. The nitration of aromatic compounds was a well-established reaction in the 19th century, and it is highly probable that the nitration of coumarin was explored in the late 19th or early 20th century as part of systematic studies on the reactivity of this new heterocyclic compound.

These early explorations likely involved the use of classical nitrating agents, such as a mixture of concentrated nitric and sulfuric acids, a method still in use today for the synthesis of certain nitrocoumarin isomers.[6] These pioneering, albeit perhaps sparsely documented, efforts laid the groundwork for the subsequent investigation of the chemical and biological properties of this new class of coumarin derivatives.

Synthesis of Nitrocoumarins: From Classical to Contemporary Strategies

The synthetic approaches to nitrocoumarins can be broadly categorized into two main strategies: the direct nitration of a pre-formed coumarin ring and the de novo synthesis from nitro-substituted precursors.

Electrophilic Nitration of the Coumarin Ring

The direct nitration of the coumarin scaffold is a common and straightforward approach. The regioselectivity of this reaction is dictated by the electron density of the benzopyran-2-one ring system and the nature of the substituents already present.

A standard and historically significant method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[6] The reaction temperature is a critical parameter that can influence the isomeric ratio of the resulting nitrocoumarins. For instance, in the nitration of 4,7-dimethylcoumarin, lower temperatures tend to favor the formation of the 6-nitro isomer, while higher temperatures can lead to the 8-nitro isomer.[6]

Experimental Protocol: Synthesis of 6-Nitro-4,7-dimethylcoumarin [6]

-

To a pre-cooled mixture of concentrated sulfuric acid, add 4,7-dimethylcoumarin portion-wise while maintaining the temperature below 5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-